![molecular formula C19H25NO4 B253650 7-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-4-methylchromen-2-one](/img/structure/B253650.png)
7-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-4-methylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-4-methylchromen-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromen-2-one core with a hydroxypropoxy and piperidinyl substituent, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-4-methylchromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 4-methyl-2H-chromen-2-one.
Hydroxypropoxy Substitution: The chromen-2-one is reacted with an appropriate hydroxypropyl halide under basic conditions to introduce the hydroxypropoxy group.
Piperidinyl Substitution: The intermediate product is then reacted with 4-methyl-1-piperidine in the presence of a suitable base to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
7-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-4-methylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidinyl group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new amine derivatives or functionalized compounds.
Scientific Research Applications
7-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-4-methylchromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-4-methylchromen-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-[2-hydroxy-3-(2-methyl-1-piperidinyl)propoxy]-4-methyl-2H-chromen-2-one: Similar structure with a different piperidinyl substituent.
7-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-4-methylchromen-2-one hydrochloride: The hydrochloride salt form of the compound.
Uniqueness
This compound is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. Its combination of hydroxypropoxy and piperidinyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H25NO4 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C19H25NO4/c1-13-5-7-20(8-6-13)11-15(21)12-23-16-3-4-17-14(2)9-19(22)24-18(17)10-16/h3-4,9-10,13,15,21H,5-8,11-12H2,1-2H3 |
InChI Key |
YFPSWUJBXCZZSZ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CC(COC2=CC3=C(C=C2)C(=CC(=O)O3)C)O |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC3=C(C=C2)C(=CC(=O)O3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


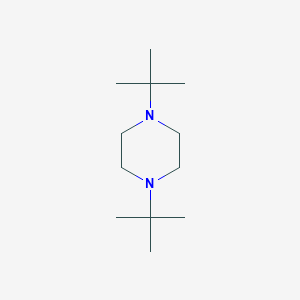
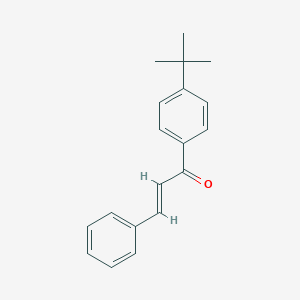
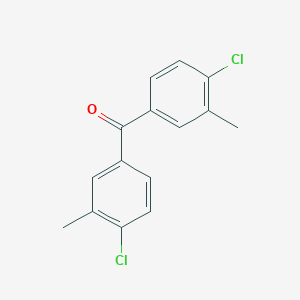
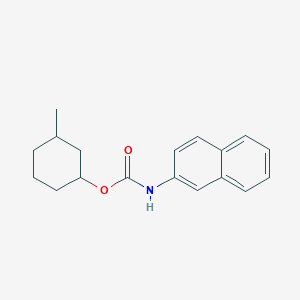
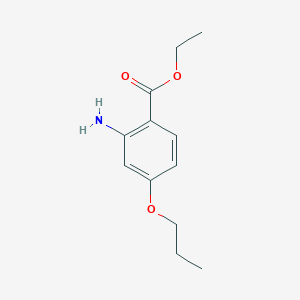
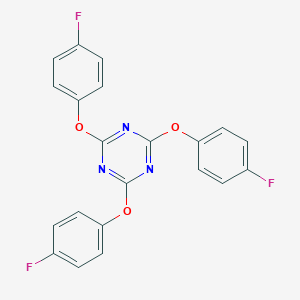
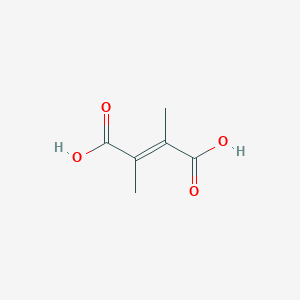

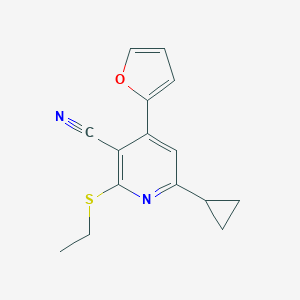
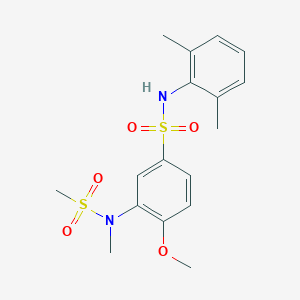
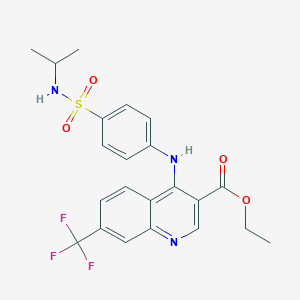

![1-(3-chlorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B253616.png)
![N-(2-fluorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B253617.png)
